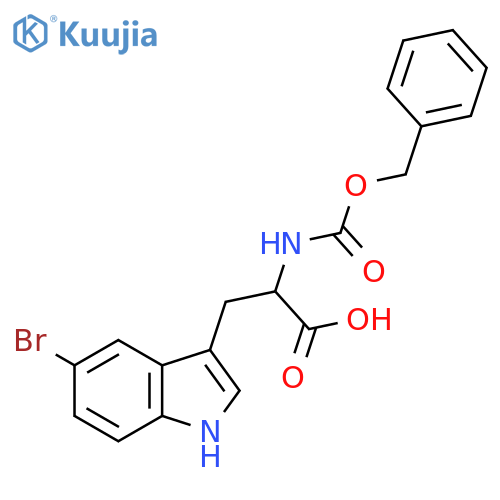Cas no 1313033-16-7 (2-{(benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acid)

1313033-16-7 structure
商品名:2-{(benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acid
2-{(benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid
- 3-(5-bromo-1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
- 2-{(benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acid
-
- インチ: 1S/C19H17BrN2O4/c20-14-6-7-16-15(9-14)13(10-21-16)8-17(18(23)24)22-19(25)26-11-12-4-2-1-3-5-12/h1-7,9-10,17,21H,8,11H2,(H,22,25)(H,23,24)
- InChIKey: AEZOBAUIBGSWQP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)C(=CN2)CC(C(=O)O)NC(=O)OCC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 498
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 91.4
2-{(benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-121211-5.0g |
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid |
1313033-16-7 | 5g |
$5719.0 | 2023-05-25 | ||
| Enamine | EN300-121211-2.5g |
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid |
1313033-16-7 | 2.5g |
$3865.0 | 2023-05-25 | ||
| Enamine | EN300-121211-0.1g |
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid |
1313033-16-7 | 0.1g |
$1735.0 | 2023-05-25 | ||
| Enamine | EN300-121211-10.0g |
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid |
1313033-16-7 | 10g |
$8480.0 | 2023-05-25 | ||
| Enamine | EN300-121211-500mg |
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid |
1313033-16-7 | 500mg |
$974.0 | 2023-10-02 | ||
| Enamine | EN300-121211-1000mg |
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid |
1313033-16-7 | 1000mg |
$1014.0 | 2023-10-02 | ||
| Enamine | EN300-121211-5000mg |
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid |
1313033-16-7 | 5000mg |
$2940.0 | 2023-10-02 | ||
| Enamine | EN300-121211-2500mg |
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid |
1313033-16-7 | 2500mg |
$1988.0 | 2023-10-02 | ||
| Enamine | EN300-121211-0.25g |
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid |
1313033-16-7 | 0.25g |
$1814.0 | 2023-05-25 | ||
| Enamine | EN300-121211-100mg |
2-{[(benzyloxy)carbonyl]amino}-3-(5-bromo-1H-indol-3-yl)propanoic acid |
1313033-16-7 | 100mg |
$892.0 | 2023-10-02 |
2-{(benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acid 関連文献
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
1313033-16-7 (2-{(benzyloxy)carbonylamino}-3-(5-bromo-1H-indol-3-yl)propanoic acid) 関連製品
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 61549-49-3(9-Decenenitrile)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
